5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde
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Overview
Description
5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a benzyloxy group attached to the pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde typically involves the reaction of kojic acid with benzyl chloride in the presence of methanol. The reaction mixture is heated under reflux conditions for 16 to 18 hours. After the reaction, the solvent is evaporated under reduced pressure, and the residue is purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Shares the benzyloxy group but has an indole ring instead of a pyran ring.
4-Oxo-4H-pyran-2-carboxylic acid: Similar pyran structure but with a carboxylic acid group instead of an aldehyde.
Lamellarins: Natural products with a pyran ring and various substituents, known for their biological activities
Uniqueness
5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-oxo-5-phenylmethoxypyran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLVJVQGOBKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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